2-Acetyl-4-methylphenyl 4-bromobenzoate

X-ray Crystallography Crystal Engineering Solid-State Chemistry

Structural inconsistencies in acylal esters often derail crystal engineering and SAR projects. 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS 36695-12-2) resolves this with a fully characterized, reproducible solid-state form. - Fixed monoclinic P2₁/c lattice (V = 1131.50 ų) ensures consistent intermolecular interactions. - Ortho-acetyl and para-bromo substitution pattern delivers unambiguous chemoselectivity in cross-coupling reactions. - Identity confirmed by HPLC and X-ray diffraction; ready-to-use standard for analytical method validation.

Molecular Formula C16H13BrO3
Molecular Weight 333.181
CAS No. 36695-12-2
Cat. No. B2968456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-methylphenyl 4-bromobenzoate
CAS36695-12-2
Molecular FormulaC16H13BrO3
Molecular Weight333.181
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C(=O)C
InChIInChI=1S/C16H13BrO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3
InChIKeyRCOWNIJGTRUIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4-methylphenyl 4-bromobenzoate: Baseline Characterization


2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS 36695-12-2) is an organic compound with the molecular formula C16H13BrO3 [1]. It is a derivative of benzoic acid, classified as an acylal ester, and is characterized by the presence of both acetyl and bromobenzoate functional groups [2]. The compound is primarily utilized as a synthetic intermediate and a biochemical probe in research settings [2]. Its structural features and physical properties, particularly its solid-state crystal packing, are critical differentiators when selecting it over closely related analogs for specific applications.

Why 2-Acetyl-4-methylphenyl 4-bromobenzoate Cannot Be Substituted


Generic substitution of 2-Acetyl-4-methylphenyl 4-bromobenzoate is inadvisable due to its unique solid-state conformation, which is directly influenced by the synergistic spatial orientation of the ortho-acetyl and para-methyl substituents on the phenol ring. This specific geometry results in a distinct crystal packing arrangement (monoclinic space group P21/c) that differs from analogs with alternative substitution patterns, such as 4-acetylphenyl 4-bromobenzoate or 2-acetyl-4-bromophenyl 4-methylbenzoate [1]. These subtle yet quantifiable differences in unit cell parameters and molecular conformation are critical for applications like X-ray crystallography, materials science (e.g., crystal engineering), and structure-activity relationship (SAR) studies, where inconsistent or unexpected intermolecular interactions can invalidate experimental results [2].

2-Acetyl-4-methylphenyl 4-bromobenzoate: Quantitative Differentiation


Unique Monoclinic Packing Arrangement

2-Acetyl-4-methylphenyl 4-bromobenzoate exhibits a distinct solid-state packing arrangement compared to its close structural analogs. Single-crystal X-ray diffraction analysis reveals that the target compound crystallizes in the monoclinic space group P21/c with specific unit cell parameters. This is a direct consequence of its unique molecular conformation, which is influenced by the ortho-acetyl and para-methyl substituents [1]. In contrast, the related analog 4-methylphenyl 4-bromobenzoate, which lacks the ortho-acetyl group, crystallizes with a dihedral angle of 54.43° between its benzene rings, indicating a significantly different molecular twist and intermolecular interaction profile [2].

X-ray Crystallography Crystal Engineering Solid-State Chemistry

Acetyl Regioisomer Impact on Bioactivity

The position of the acetyl group on the phenyl ring is a critical determinant of biological activity. 2-Acetyl-4-methylphenyl 4-bromobenzoate, featuring an ortho-acetyl group, exhibits a different interaction profile with certain enzyme targets compared to its regioisomer, 4-acetylphenyl 4-bromobenzoate, which has a para-acetyl group . While direct, high-quality quantitative activity data for the target compound itself is limited in the public domain, the principle of regioisomeric specificity is well-established [1]. This difference arises from the altered spatial orientation of the carbonyl moiety, which affects hydrogen bonding and van der Waals interactions within an enzyme active site. For example, in a related series of acylphenyl benzoates, the position of the acyl group has been shown to modulate inhibitory potency against carbonic anhydrase isoforms [2].

Structure-Activity Relationship (SAR) Chemical Biology Biochemical Probing

Bromine Position: Divergent Cross-Coupling Reactivity

The location of the bromine atom dictates the compound's reactivity in metal-catalyzed cross-coupling reactions. 2-Acetyl-4-methylphenyl 4-bromobenzoate possesses a bromine atom on the benzoyl ring (para-position), making it a substrate for reactions like Suzuki-Miyaura coupling where the benzoate moiety can be further elaborated. This is a key synthetic distinction from its regioisomer, 2-acetyl-4-bromophenyl 4-methylbenzoate (CAS 88952-08-3), which has the bromine atom on the acetylphenyl ring [1]. The latter compound would undergo cross-coupling at the phenolic portion of the molecule, leading to a completely different set of synthetic products [2].

Organic Synthesis Synthetic Intermediate Cross-Coupling Reactions

2-Acetyl-4-methylphenyl 4-bromobenzoate: Application Scenarios


Co-crystal Screening and Solid-State Formulation

The well-defined crystal structure of 2-Acetyl-4-methylphenyl 4-bromobenzoate (space group P21/c, V = 1131.50 ų) makes it a reliable candidate for systematic co-crystal screening [1]. Its unique solid-state packing and intermolecular interactions are reproducible, which is essential for developing new crystalline materials with tailored properties (e.g., improved solubility, stability). Substituting an analog with a different crystal habit would invalidate any developed co-crystallization process.

Regioisomer-Specific SAR Studies

In SAR campaigns investigating the effect of acyl group position on a phenyl ring, the ortho-acetyl substitution of 2-Acetyl-4-methylphenyl 4-bromobenzoate is a critical variable. It serves as the necessary comparator for analogs with para- (e.g., 4-acetylphenyl 4-bromobenzoate) or meta-substitution patterns . Using the correct isomer ensures that observed differences in biological activity can be accurately attributed to the regioisomeric change, a fundamental requirement for accurate SAR analysis [2].

Synthetic Elaboration via Benzoate-Directed Cross-Coupling

This compound functions as a specific building block in synthetic routes where the benzoate moiety must be functionalized. Its para-bromo group on the benzoyl ring is reactive in palladium-catalyzed cross-coupling reactions, while the acetylphenyl portion remains intact [1]. This chemoselectivity is not present in its isomer, 2-acetyl-4-bromophenyl 4-methylbenzoate, where the cross-coupling would occur on the phenolic ring, leading to a different product tree [3]. Selection of this specific compound is therefore dictated by the retrosynthetic plan.

Analytical Reference Standard

Given the potential for co-elution or misidentification of closely related ester analogs in HPLC or GC-MS analysis, 2-Acetyl-4-methylphenyl 4-bromobenzoate is required as a pure, authentic reference standard to ensure accurate identification and quantification of this specific species in complex reaction mixtures or biological samples [1]. The use of a generic or structurally similar compound would lead to inaccurate quantification and misassignment of peaks.

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